molecular formula C14H25N3O4 B12097851 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

Cat. No.: B12097851
M. Wt: 299.37 g/mol
InChI Key: ADSGHMXEAZJJNF-UHFFFAOYSA-N
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Description

2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid is a complex organic compound that features a pyrrolidine ring, an amino acid moiety, and a carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid typically involves the coupling of an amino acid derivative with a pyrrolidine-based intermediate. One common method involves the use of L-alanyl-L-proline as a starting material, which undergoes a series of reactions including amide bond formation and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The process often includes solid-phase synthesis, where the compound is assembled step-by-step on a solid support, followed by cleavage and purification.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the amino acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine or amino acid derivatives .

Scientific Research Applications

2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-based amino acids and peptides, such as:

    L-Proline derivatives: These compounds share the pyrrolidine ring structure and are used in similar applications.

    Pyrrolizines: These compounds have a similar ring structure and are studied for their biological activities.

    Pyrrolidine-2-one and pyrrolidine-2,5-diones: These derivatives are also of interest in medicinal chemistry

Uniqueness

What sets 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid apart is its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile building block for the synthesis of a wide range of bioactive molecules, offering unique opportunities for drug development and other applications.

Properties

IUPAC Name

2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-8(2)7-10(14(20)21)16-12(18)11-5-4-6-17(11)13(19)9(3)15/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSGHMXEAZJJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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